2-Amino-3-(3-methylphenyl)naphthalene-1,4-dione

Catalog No.
S12300008
CAS No.
915372-69-9
M.F
C17H13NO2
M. Wt
263.29 g/mol
Availability
In Stock
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2-Amino-3-(3-methylphenyl)naphthalene-1,4-dione

CAS Number

915372-69-9

Product Name

2-Amino-3-(3-methylphenyl)naphthalene-1,4-dione

IUPAC Name

2-amino-3-(3-methylphenyl)naphthalene-1,4-dione

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C17H13NO2/c1-10-5-4-6-11(9-10)14-15(18)17(20)13-8-3-2-7-12(13)16(14)19/h2-9H,18H2,1H3

InChI Key

YLYHKTANWPPUQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N

2-Amino-3-(3-methylphenyl)naphthalene-1,4-dione, also known by its CAS number 915372-69-9, is a synthetic organic compound belonging to the class of naphthoquinone derivatives. Its molecular formula is C17H13NO2C_{17}H_{13}NO_2, and it has a molecular weight of approximately 263.29 g/mol. The compound features a naphthalene backbone with an amino group and a methylphenyl substituent, which contributes to its unique chemical properties and biological activities.

Typical of naphthoquinones:

  • Oxidation: It can be oxidized to form corresponding quinones.
  • Reduction: The quinone moiety can be reduced to hydroquinone.
  • Substitution Reactions: The amino group can participate in electrophilic substitution reactions with various reagents.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The amino group can react with alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide .

2-Amino-3-(3-methylphenyl)naphthalene-1,4-dione exhibits notable biological activities, particularly in the realm of anticancer research. Studies have indicated that compounds within this class can interact with key enzymes and proteins involved in cancer progression, such as Caspase-3 and Topoisomerase II, suggesting potential applications in cancer therapy . Additionally, some derivatives have shown anti-inflammatory and antimicrobial properties, making them candidates for further pharmacological exploration .

The synthesis of 2-Amino-3-(3-methylphenyl)naphthalene-1,4-dione typically involves several methods:

  • One-Pot Reactions: A combination of active methylene compounds and naphthoquinones can be reacted under microwave irradiation to yield high-purity products rapidly.
  • Knoevenagel Condensation: This method involves the reaction of naphthoquinone derivatives with amines or aldehydes in the presence of acidic catalysts .
  • Traditional Organic Synthesis: The compound can also be synthesized through classical organic reactions involving the appropriate starting materials under controlled conditions.

The primary applications of 2-Amino-3-(3-methylphenyl)naphthalene-1,4-dione are found in medicinal chemistry and material science:

  • Pharmaceuticals: Its derivatives are being researched for their potential use as anticancer agents and antimicrobial compounds.
  • Dyes and Pigments: Due to its vibrant color properties, it may find applications in dye formulations.

Research into the interactions of 2-Amino-3-(3-methylphenyl)naphthalene-1,4-dione has highlighted its ability to bind with biological macromolecules. Notably, studies have examined its effects on apoptosis-related pathways by interacting with enzymes such as Caspase-3, which plays a critical role in programmed cell death . Additionally, its interactions with other proteins involved in cancer cell proliferation are under investigation.

Several compounds share structural similarities with 2-Amino-3-(3-methylphenyl)naphthalene-1,4-dione. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberUnique Features
2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione114479-07-1Contains a para-methyl substituent instead of meta; potential different biological activity due to structural variation .
2-Chloro-3-(benzylamino)naphthalene-1,4-dioneNot availableExhibits strong multitarget-directed properties against Alzheimer's disease; different halogen substitution affects reactivity.
2-Amino-3-(4-chlorophenyl)naphthalene-1,4-dioneNot availableChlorine substitution provides distinct electronic properties affecting biological interactions.

These compounds illustrate the diversity within the naphthoquinone family while emphasizing how structural modifications can lead to varying biological activities and applications.

1,4-Naphthoquinones serve as versatile intermediates in organic chemistry due to their dual electrophilic carbonyl groups and aromatic conjugation. These compounds participate in Diels-Alder reactions, Michael additions, and redox transformations, enabling the construction of complex polycyclic systems. The introduction of amino and aryl substituents, as seen in 2-amino-3-(3-methylphenyl)naphthalene-1,4-dione, enhances their utility by altering electron density and steric profiles. For instance, amino groups facilitate hydrogen bonding and coordination with metal catalysts, while aryl substituents extend π-conjugation, a property critical for designing organic semiconductors.

Industrial applications of 1,4-naphthoquinone derivatives include their use as precursors to anthraquinone dyes, which accounted for approximately 3,000 tons of annual production in Japan alone as of 2019. The compound’s structural framework also appears in natural products like juglone and plumbagin, which exhibit antimicrobial and antitumor activities.

Structural and Electronic Properties of 2-Amino-3-aryl-naphthalene-1,4-dione Systems

The molecular structure of 2-amino-3-(3-methylphenyl)naphthalene-1,4-dione (C₁₇H₁₃NO₂; molecular weight 263.29 g/mol) features a planar naphthoquinone core substituted at positions 2 and 3. Key structural characteristics include:

  • Electron-deficient quinone moiety: The 1,4-quinone system creates two electron-withdrawing carbonyl groups at positions 1 and 4, polarizing the aromatic ring and enhancing reactivity toward nucleophiles.
  • Amino substituent: The −NH₂ group at position 2 donates electrons via resonance, localizing electron density on the adjacent carbonyl oxygen. This effect is quantified by computational studies showing a 0.15 eV reduction in the HOMO-LUMO gap compared to unsubstituted 1,4-naphthoquinone.
  • 3-Methylphenyl group: The meta-methylphenyl substituent introduces steric bulk and stabilizes the molecule through hydrophobic interactions. X-ray crystallography of analogous compounds reveals dihedral angles of 15–25° between the aryl group and the quinone plane, minimizing steric strain.

Electronic Effects:
The amino and aryl groups create a push-pull electronic system. Density functional theory (DFT) calculations indicate that the amino group raises the HOMO energy by 0.8 eV, while the methylphenyl group lowers the LUMO by 0.3 eV compared to the parent 1,4-naphthoquinone. This redistribution enhances charge-transfer capabilities, making the compound suitable for optoelectronic applications.

Historical Development of Amino-Substituted Naphthoquinone Analogues

The synthesis of amino-naphthoquinones dates to the early 20th century, when oxidation of naphthylamines with chromic acid yielded poorly characterized mixtures. A breakthrough occurred in the 1950s with the advent of Diels-Alder strategies, where p-benzoquinone was reacted with 1,3-dienes to form adducts, followed by oxidation to naphthoquinones. However, these methods suffered from low yields (36–66%) and prolonged reaction times (48–72 hours).

Modern approaches employ one-pot syntheses using bifunctional catalysts. For example, Mo-V-P heteropolyacids (HPA-4) enable the direct conversion of hydroquinone and 1,3-dienes to naphthoquinones at room temperature, achieving yields of 50–80% in 6–30 hours. This method avoids toxic oxidants like chromium trioxide and simplifies purification by precipitating products directly from the reaction mixture.

Evolution of 2-Amino-3-aryl Derivatives:
The specific incorporation of amino and aryl groups emerged from medicinal chemistry studies in the 1990s, where researchers sought to enhance the bioactivity of naphthoquinones. Early analogues like 2-amino-3-chloro-1,4-naphthoquinone (ACN) demonstrated herbicidal properties, spurring interest in structurally related compounds. The meta-methylphenyl variant discussed here was first synthesized in 2013 via nucleophilic aromatic substitution, leveraging the quinone’s electrophilicity to introduce the aryl group.

Table 1: Comparative Synthesis Metrics for Naphthoquinone Derivatives
MethodCatalystYieldTime
Chromium trioxide oxidationNone36%48 h
Diels-Alder + oxidationSnCl₄66%72 h
One-pot HPA-4H₇PMo₈V₄O₄₀80%6 h

The synthesis of 2-amino-3-(3-methylphenyl)naphthalene-1,4-dione through conventional condensation routes relies primarily on nucleophilic addition reactions between 1,4-naphthoquinone and 3-methylaniline derivatives [5]. The classical approach involves the direct condensation of 1,4-naphthoquinone with 3-methylaniline under controlled conditions, typically utilizing thermal activation to promote the nucleophilic attack of the amine nitrogen on the electrophilic quinone carbon [2].

The mechanistic pathway begins with the nucleophilic addition of the 3-methylaniline to the C-2 position of 1,4-naphthoquinone, followed by subsequent oxidation to restore the quinone functionality [22]. This reaction proceeds through the formation of an intermediate hydroquinone species, which undergoes spontaneous air oxidation or chemical oxidation to yield the desired aminonaphthoquinone product [5].

Research findings indicate that the reaction temperature significantly influences both the reaction rate and product selectivity [2]. Conventional heating at temperatures ranging from 80°C to 120°C for periods of 4 to 24 hours has been documented as effective for achieving satisfactory conversion rates [9]. The use of ethanol as a reaction medium has shown particular effectiveness, providing both adequate solubility for the reactants and facilitating the subsequent purification process [10].

Reaction ParameterOptimal RangeYield (%)Reaction Time
Temperature80-120°C45-704-24 hours
Solvent SystemEthanol60-758-18 hours
Base CatalystTriethylamine55-806-20 hours

The incorporation of base catalysts such as triethylamine or potassium carbonate has demonstrated enhancement of reaction yields [9] [10]. These bases serve to increase the nucleophilicity of the amine substrate while simultaneously facilitating the elimination of hydrogen chloride in cases where halogenated naphthoquinone precursors are employed [2].

Alternative conventional routes involve the use of 2-bromo-1,4-naphthoquinone or 2,3-dichloro-1,4-naphthoquinone as starting materials [21] [31]. These activated quinone derivatives undergo nucleophilic substitution reactions with 3-methylaniline, providing regioselective access to the desired 2-amino-3-aryl substitution pattern [21]. The halogenated precursors offer improved reactivity compared to unsubstituted 1,4-naphthoquinone, often resulting in higher yields and reduced reaction times [31].

Microwave-Assisted Synthesis Optimization Strategies

Microwave-assisted synthesis has emerged as a superior methodology for the preparation of 2-amino-3-(3-methylphenyl)naphthalene-1,4-dione, offering significant advantages in terms of reaction time reduction and yield enhancement [9] [11]. The application of microwave irradiation enables rapid heating and efficient energy transfer, resulting in dramatically shortened reaction times compared to conventional thermal methods [14].

Optimization studies have revealed that microwave power settings between 150-300 watts provide optimal conditions for the aminonaphthoquinone synthesis [9]. Research demonstrates that reactions conducted at 200 watts microwave power at 150°C for 5-10 minutes achieve comparable or superior yields to conventional heating methods requiring 4-24 hours [9]. This represents a remarkable improvement in synthetic efficiency and energy consumption [14].

The selection of appropriate microwave-compatible solvents is crucial for achieving optimal results [9]. Acetonitrile has emerged as the preferred solvent system, particularly when combined with water in a 1:1 ratio [9]. This solvent combination provides adequate dielectric properties for efficient microwave heating while maintaining good solubility characteristics for both reactants and products [11].

Microwave ParameterOptimized ValueYield ImprovementTime Reduction
Power Setting200 W15-25%90-95%
Temperature150°C20-30%92-98%
Reaction Time5-10 minutes10-20%95-98%
Solvent Ratio (Acetonitrile:Water)1:112-18%N/A

The incorporation of calcium carbonate as a basic catalyst under microwave conditions has shown particular effectiveness [9]. The catalyst serves to enhance the nucleophilicity of the amine reactant while providing a mild basic environment that prevents decomposition of sensitive quinone substrates [9]. Optimization studies indicate that one equivalent of calcium carbonate relative to the amine substrate provides optimal catalytic activity [9].

Microwave-assisted protocols also demonstrate superior functional group tolerance compared to conventional methods [12]. The rapid heating and short reaction times minimize side reactions and decomposition pathways, resulting in cleaner reaction profiles and reduced purification requirements [12] [13]. This aspect is particularly beneficial when working with substituted aniline derivatives that may contain sensitive functional groups [10].

Temperature ramping strategies have been identified as critical factors in microwave optimization [9]. Gradual temperature increase over the first 2-3 minutes of irradiation, followed by maintenance at the target temperature, provides better control over reaction kinetics and minimizes thermal shock effects [14]. This approach has been shown to improve both yield and product purity compared to immediate high-temperature exposure [11].

Solvent and Catalytic System Selection for Regioselective Amination

The achievement of regioselective amination in the synthesis of 2-amino-3-(3-methylphenyl)naphthalene-1,4-dione depends critically upon careful selection of solvent systems and catalytic conditions [18] [19]. The electronic properties of both the naphthoquinone substrate and the 3-methylaniline nucleophile are significantly influenced by the reaction medium, directly affecting the regioselectivity of the amination process [20].

Polar aprotic solvents have demonstrated superior performance for regioselective amination reactions [21]. Acetonitrile stands out as the most effective solvent, providing optimal balance between substrate solubility and electronic stabilization of charged intermediates [9]. The dielectric constant of acetonitrile (εr = 37.5) facilitates the stabilization of ionic intermediates while minimizing unwanted side reactions [18].

Research investigating solvent effects on quinone electrochemistry reveals that acetonitrile-based systems promote selective C-2 amination over competing C-3 substitution [20]. This selectivity arises from the differential stabilization of transition states leading to the respective regioisomers [19]. The interaction between the quinone carbonyl groups and the acetonitrile dipole moment enhances the electrophilicity of the C-2 position relative to C-3 [20].

Solvent SystemRegioselectivity (C-2:C-3)Yield (%)Reaction Efficiency
Acetonitrile95:570-80Excellent
Ethanol85:1560-70Good
Dimethylformamide90:1065-75Good
Toluene80:2045-55Moderate

The incorporation of specific catalytic systems further enhances regioselectivity [22]. Potassium tert-butoxide has emerged as a particularly effective catalyst for promoting regioselective C-2 amination [5]. This strong, non-nucleophilic base facilitates deprotonation of the amine substrate while avoiding competing nucleophilic addition reactions [22]. Research demonstrates that 0.2-0.5 equivalents of potassium tert-butoxide provide optimal catalytic activity without promoting over-reaction or decomposition [5].

Alternative catalytic systems based on cesium carbonate have shown promise for regioselective amination reactions [21]. Cesium carbonate offers advantages in terms of mild basicity and excellent solubility in organic solvents [21]. The large cesium cation provides effective ion-pairing with phenoxide intermediates, stabilizing the transition states leading to regioselective C-2 substitution [21].

The temperature dependence of regioselectivity has been extensively studied [18]. Lower reaction temperatures (60-80°C) generally favor higher regioselectivity, while elevated temperatures (>120°C) lead to increased formation of regioisomeric products [9]. This temperature effect reflects the entropic contribution to transition state selection, with kinetic selectivity being favored at lower temperatures [18].

Catalytic system optimization has revealed the importance of water content in determining reaction outcomes [9]. Trace amounts of water (0.1-0.5% by volume) can significantly enhance reaction rates without compromising regioselectivity [9]. However, higher water concentrations lead to competing hydrolysis reactions and reduced product yields [11].

Purification Techniques and Yield Optimization

The purification of 2-amino-3-(3-methylphenyl)naphthalene-1,4-dione requires specialized techniques due to the compound's physical and chemical properties [23] [24]. The deep red to orange coloration of aminonaphthoquinone products necessitates careful selection of purification methods to achieve high purity without significant yield losses [25].

Column chromatography using silica gel as the stationary phase represents the most widely employed purification technique [3] [27]. The optimal mobile phase composition consists of ethyl acetate and hexane in ratios ranging from 1:3 to 1:1, depending on the specific substitution pattern and polarity of the target compound [24]. Research indicates that gradient elution starting with ethyl acetate:hexane (1:4) and progressing to (1:2) provides superior separation efficiency [3].

Purification MethodPurity Achieved (%)Yield Recovery (%)Time Required
Column Chromatography95-9975-852-4 hours
Recrystallization90-9580-904-8 hours
High-Performance Liquid Chromatography99+70-801-2 hours

Recrystallization techniques offer an alternative purification approach, particularly effective for compounds exhibiting good crystalline properties [25]. Ethanol-water mixtures (3:1 to 4:1) have proven most effective for recrystallization of aminonaphthoquinone derivatives [24]. The crystallization process typically involves dissolution in hot ethanol followed by controlled cooling and addition of water to induce precipitation [25].

Yield optimization strategies focus on minimizing product losses during both reaction and purification phases [28]. The implementation of continuous extraction techniques during workup has shown significant improvements in product recovery [27]. Research demonstrates that immediate extraction with ethyl acetate following reaction completion prevents oxidative decomposition and improves overall yields by 10-15% [24].

Temperature control during purification procedures is critical for maintaining product integrity [23]. Aminonaphthoquinones are susceptible to thermal decomposition above 60°C, necessitating the use of reduced pressure techniques for solvent removal [25]. Rotary evaporation at temperatures below 40°C under reduced pressure provides optimal conditions for solvent removal without product degradation [27].

The optimization of reaction stoichiometry has proven essential for maximizing yields [28]. Research indicates that slight excess of the amine component (1.1-1.2 equivalents) relative to the naphthoquinone substrate provides optimal conversion while minimizing formation of bis-substituted products [9]. This stoichiometric optimization typically results in yield improvements of 15-20% compared to equimolar conditions [10].

Advanced purification techniques utilizing preparative high-performance liquid chromatography have been developed for cases requiring exceptional purity [26]. Reverse-phase conditions using acetonitrile-water mobile phases with phosphoric acid modifiers provide excellent separation resolution [26]. These methods achieve purities exceeding 99% but are associated with higher costs and reduced throughput [26].

X-ray Diffraction Studies of Crystal Packing Arrangements

Single-crystal X-ray diffraction analysis of related aminonaphthoquinone derivatives provides fundamental insights into the crystal packing arrangements characteristic of this compound class. The orthorhombic crystal system represents the most commonly observed space group for 2-amino-3-substituted naphthalene-1,4-dione derivatives, as demonstrated in structurally similar compounds where space group P212121 has been identified with typical unit cell parameters [2]. In analogous structures, crystallographic analysis reveals unit cell dimensions ranging from a = 7.3985(3) Å, b = 12.1825(4) Å, and c = 15.1213(5) Å, with calculated densities of approximately 1.278 grams per cubic centimeter [2].

The crystal packing arrangements in aminonaphthoquinone derivatives are predominantly stabilized through extensive hydrogen bonding networks. Studies of related compounds demonstrate that intermolecular N—H···O hydrogen bonds form the primary structural framework, creating dimeric arrangements with typical donor-acceptor distances of 2.770-3.026 Å [3] [4]. These dimeric structures further organize into linear chains through secondary hydrogen bonding interactions, including C—H···O contacts with distances ranging from 3.307 to 3.339 Å [3] [5].

The molecular conformation within the crystal lattice shows characteristic non-planar arrangements between the naphthoquinone core and aromatic substituents. Crystallographic data for similar amino-substituted naphthoquinones reveals torsion angles between the phenyl rings and the 1,4-naphthoquinone system typically ranging from 49.7° to 54.2° [6]. This non-coplanar orientation results from steric interactions and represents an energy-minimized configuration that accommodates intermolecular packing forces while maintaining optimal hydrogen bonding geometries.

Table 1: Crystallographic Parameters for Aminonaphthoquinone Derivatives

ParameterValue RangeReference Structure
Crystal SystemOrthorhombicP212121
Unit Cell a (Å)7.39-16.987.3985(3)
Unit Cell b (Å)7.52-12.1812.1825(4)
Unit Cell c (Å)15.12-15.1315.1213(5)
Density (g/cm³)1.278-1.421.278
Torsion Angle (°)49.7-54.250.7

The crystal packing also exhibits weak π-π stacking interactions between naphthoquinone aromatic systems, with ring centroid separations typically measured at 3.7862 Å [3]. These interactions contribute to the overall stability of the crystal structure while creating layered arrangements parallel to specific crystallographic planes. The combination of hydrogen bonding and π-π stacking generates complex three-dimensional networks that define the solid-state properties of these compounds.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational behavior of 2-amino-3-(3-methylphenyl)naphthalene-1,4-dione in solution. The molecular structure exhibits restricted rotation around specific bonds due to partial double-bond character, particularly affecting the C-N bond connecting the amino group to the naphthoquinone core [7] [8]. This restricted rotation manifests in NMR spectra as characteristic chemical shift patterns and coupling behaviors that reflect the molecular conformation.

The aromatic region of proton NMR spectra typically displays signals between 7.0 and 8.2 parts per million, corresponding to the naphthoquinone protons and the methylphenyl aromatic protons [9]. The amino proton signal appears characteristically between 7.2 and 7.5 parts per million in most solvents, though this position can shift significantly depending on hydrogen bonding interactions and solvent effects [9]. The methyl substituent on the phenyl ring generates a distinctive singlet around 2.3-2.5 parts per million, providing a diagnostic marker for structural confirmation.

Conformational analysis through variable temperature NMR studies reveals the presence of multiple conformers in solution, similar to observations made for related aminonaphthoquinone derivatives [8]. Two primary conformational forms have been identified: an exo form without intramolecular hydrogen bonding and an endo form stabilized by intramolecular N-H···O interactions. The exo form typically dominates in solution, representing approximately 80% of the population at room temperature, while the endo form accounts for the remaining 20% [8].

Carbon-13 NMR spectroscopy provides additional conformational information through chemical shift analysis of the carbonyl carbons. The naphthoquinone carbonyls typically appear between 170 and 183 parts per million, with their exact positions reflecting the electronic environment created by the amino and methylphenyl substituents [10]. The presence of three distinct carbonyl signals in some derivatives indicates inequivalent carbonyl environments due to restricted rotation and conformational preferences.

Table 2: Nuclear Magnetic Resonance Chemical Shifts for Key Functional Groups

Functional GroupChemical Shift Range (ppm)Multiplicity
Aromatic Protons7.0-8.2Multiple
Amino Protons7.2-7.5Broad singlet
Methyl Protons2.3-2.5Singlet
Carbonyl Carbons170-183Singlet
Aromatic Carbons120-140Singlet

Tautomeric Behavior and Stereoelectronic Effects

The tautomeric behavior of 2-amino-3-(3-methylphenyl)naphthalene-1,4-dione represents a crucial aspect of its structural chemistry, significantly influencing both spectroscopic properties and biological activity. Aminonaphthoquinone derivatives can exist in multiple tautomeric forms, with the most significant equilibrium occurring between amino and imino forms [11]. This tautomerization involves proton transfer from the amino nitrogen to a quinone oxygen, resulting in formation of an N-H···O hydrogen bonded imino tautomer.

Spectroscopic evidence for tautomeric behavior comes from multiple analytical techniques. Fluorine-19 NMR studies of related fluorinated derivatives demonstrate the presence of multiple signals corresponding to different tautomeric forms, with base addition causing signal coalescence as proton exchange rates increase [11]. Ultraviolet spectroscopy provides complementary evidence, showing hypsochromic shifts in absorption maxima as pH increases, consistent with conversion from imino to amino forms [11].

The stereoelectronic effects governing tautomerization involve conjugation between the amino nitrogen lone pair and the quinone π-system. Crystallographic bond length analysis reveals shortened C-N bonds in compounds capable of tautomerization, indicating partial double-bond character [11]. For example, C-N bond lengths of 1.352 Å have been measured in amino derivatives compared to 1.374 Å in N-methylated analogues that cannot undergo tautomerization [11].

The energetics of tautomerization show relatively small energy differences between forms, typically ranging from 1.4 to 3.3 kilocalories per mole [7]. This small energy gap allows rapid interconversion in solution while permitting crystallization of specific tautomeric forms under appropriate conditions. The preference for particular tautomeric forms depends on solvent effects, intermolecular hydrogen bonding, and crystal packing forces.

Table 3: Tautomeric Forms and Their Spectroscopic Characteristics

Tautomeric FormC-N Bond Length (Å)UV λmax (nm)Relative Stability
Amino Form1.374453-461More stable in base
Imino Form1.352475More stable in acid
Resonance Hybrid1.350-1.359460-470pH dependent

pH-dependent studies reveal that the amino form predominates under basic conditions, while acidic environments favor the imino tautomer. This behavior has significant implications for biological activity, as the different tautomeric forms exhibit distinct electronic properties and reactivity patterns. The amino form typically shows enhanced nucleophilic character, while the imino form displays increased electrophilic reactivity at the quinone carbonyls.

Stereoelectronic effects also influence the conformational preferences around the C-N bond connecting the amino group to the naphthoquinone core. Computational analysis using density functional theory calculations indicates that the barrier to rotation around this bond ranges from 15 to 20 kilocalories per mole, consistent with significant double-bond character [7]. This restricted rotation contributes to the conformational complexity observed in solution NMR studies and influences the overall molecular geometry in both crystalline and solution phases.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

263.094628657 g/mol

Monoisotopic Mass

263.094628657 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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